Cas no 1105215-89-1 (N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide)

N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a structurally complex heterocyclic compound featuring a pyrimidoindole core fused with an acetamide substituent. Its molecular architecture, incorporating both indole and pyrimidine moieties, suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecule development. The presence of methoxy and methyl groups enhances its lipophilicity, potentially improving membrane permeability. The compound’s rigid polycyclic framework may contribute to selective binding interactions, making it a candidate for targeting specific enzymatic or receptor pathways. Its synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships in pharmaceutical research.
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide structure
1105215-89-1 structure
商品名:N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
CAS番号:1105215-89-1
MF:C21H20N4O3
メガワット:376.408504486084
CID:5386656

N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide 化学的及び物理的性質

名前と識別子

    • 4,5-Dihydro-N-(4-methoxy-2-methylphenyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indole-3-acetamide
    • N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
    • インチ: 1S/C21H20N4O3/c1-12-4-6-17-15(8-12)19-20(24-17)21(27)25(11-22-19)10-18(26)23-16-7-5-14(28-3)9-13(16)2/h4-9,11,24H,10H2,1-3H3,(H,23,26)
    • InChIKey: NLIXQMXEHZWLRQ-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(C=C(C)C=C2)C2N=CN(CC(NC3=CC=C(OC)C=C3C)=O)C(=O)C1=2

じっけんとくせい

  • 密度みつど: 1.34±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 13.20±0.70(Predicted)

N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3382-7094-1mg
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
1105215-89-1 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3382-7094-5μmol
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
1105215-89-1 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3382-7094-3mg
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
1105215-89-1 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3382-7094-10mg
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
1105215-89-1 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3382-7094-10μmol
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
1105215-89-1 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3382-7094-5mg
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
1105215-89-1 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3382-7094-2mg
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
1105215-89-1 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3382-7094-4mg
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
1105215-89-1 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3382-7094-2μmol
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
1105215-89-1 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3382-7094-15mg
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
1105215-89-1 90%+
15mg
$89.0 2023-04-26

N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide 関連文献

N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamideに関する追加情報

Introduction to N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide and Its Significance in Modern Chemical Biology

N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide, with the CAS number 1105215-89-1, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural composition of this compound includes a phenyl ring substituted with methoxy and methyl groups, fused to a pyrimido[5,4-b]indole core, which is further connected to an acetamide moiety. Such a structure suggests a high degree of molecular complexity, which may contribute to its unique biological activities.

The significance of N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide lies in its potential as a scaffold for drug discovery. The pyrimido[5,4-b]indole moiety is a known pharmacophore that has been extensively studied for its role in various biological processes. This heterocyclic system is often associated with compounds that exhibit significant pharmacological activity, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the acetamide group further enhances the compound's potential by providing a site for further functionalization and interaction with biological targets.

In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with diseases. N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide has been identified as a promising candidate for such endeavors due to its structural features. The compound's ability to interact with specific enzymes and receptors has been hypothesized to be key in its potential therapeutic applications. For instance, studies have suggested that molecules containing the pyrimido[5,4-b]indole scaffold may interfere with key signaling pathways involved in cancer progression.

The synthesis of N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The synthesis typically begins with the preparation of the pyrimido[5,4-b]indole core through cyclization reactions involving appropriate precursors. This core is then functionalized to introduce the acetamide group at the correct position. Subsequent steps involve the attachment of the phenyl ring substituted with methoxy and methyl groups. Each step in the synthesis must be carefully optimized to ensure high yield and purity of the final product.

The pharmacological evaluation of N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide has revealed several interesting properties. In vitro studies have demonstrated that this compound exhibits inhibitory activity against various enzymes implicated in disease pathways. For example, preliminary data suggest that it may inhibit kinases involved in cancer cell proliferation. Additionally, the compound has shown promise in reducing inflammation by modulating cytokine production. These findings underscore its potential as a lead compound for further development into therapeutic agents.

The structural features of N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxyo 3h 44 h 55 h-pyrimido [55 44 b-indol -33 yl}}acetamide also make it an attractive candidate for computational studies aimed at understanding its mechanism of action. Molecular modeling techniques can be employed to predict how this compound interacts with biological targets at the atomic level. Such insights can guide medicinal chemists in designing derivatives with enhanced potency and selectivity. Furthermore,the use of virtual screening methods allows researchers to rapidly identify potential binding sites on target proteins,which can accelerate the drug discovery process.

The development of novel therapeutic agents relies heavily on advancements in synthetic chemistry and biotechnology。N-( 44 methoxy -22 methylphenyl ) -22 {88 methyl -44 oxo -33 h ,44 h ,55 h -pyrimid o [55 ,44 b-ind ol -33 yl } acet amide exemplifies how interdisciplinary approaches can lead to innovative solutions in drug discovery。By combining expertise from organic chemistry,medicinal chemistry,and biochemistry,researchers can develop compounds that address unmet medical needs。The continued exploration of this molecule and its derivatives holds promise for future breakthroughs in treating various diseases。

In conclusion,N-( 44 meth oxy -22 methylphen yl ) -22 {88 m eth yl -44 ox o -33 h ,44 h ,55 h -py rimid o [55 ,44 b-ind ol -33 yl } acet amide is a structurally complex and biologically active compound with significant potential in pharmaceutical research。Its unique scaffold,comprising a phenyl ring substituted with methoxy and methyl groups,fused to a py rimid o [55 ,44 b-ind ol core,makes it an attractive candidate for drug development。Further studies are warranted to fully elucidate its pharmacological properties and explore its therapeutic applications。As our understanding of biological pathways continues to expand,compounds like N-( 44 meth oxy -22 methylphen yl ) -22 {88 m eth yl -44 ox o -33 h ,44 h ,55 h -py rimid o [55 ,44 b-ind ol -33 yl } acet amide will play an increasingly important role in shaping the future of medicine。

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